Cas no 50764-59-5 ((1R,2S)-1,2-Di-p-tolylethane-1,2-diamine)

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine structure
50764-59-5 structure
Product name:(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine
CAS No:50764-59-5
MF:C16H20N2
MW:240.343
CID:934234

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • meso-1,2-bis(p-tolyl)ethylenediamine
    • [(1R,2S)-2-azaniumyl-1,2-bis(4-methylphenyl)ethyl]azanium
    • NULL
    • [(1S,2R)-2-azaniumyl-1,2-bis(4-methylphenyl)ethyl]azanium
    • d,l-1,2-Bis-(4-methylphenyl)-aethylendiamin
    • meso-1,2-bis(4-methylphenyl)-1,2-ethanediamine
    • meso-1,2-Bis-(4-methylphenyl)-aethylendiamin
    • (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine

Computed Properties

  • Exact Mass: 242.17800
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 2
  • Tautomer Count: nothing
  • XLogP3: 2.1

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 113-117 °C
  • PSA: 55.28000
  • LogP: 1.56960
  • Solubility: Not available

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine Security Information

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D417845-1mg
(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine
50764-59-5
1mg
$207.00 2023-05-18
TRC
D417845-5mg
(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine
50764-59-5
5mg
$ 800.00 2023-09-07
TRC
D417845-10mg
(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine
50764-59-5
10mg
$1642.00 2023-05-18

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine Production Method

Additional information on (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine: A Comprehensive Overview

(1R,2S)-1,2-Di-p-tolylethane-1,2-diamine, also known by its CAS number 50764-59-5, is a compound of significant interest in various fields of chemistry and materials science. This compound is a chiral diamine derivative with a unique structure that makes it highly versatile for applications in asymmetric synthesis, catalysis, and materials engineering. The molecule consists of two p-tolyl groups attached to a central ethane backbone, with amine functionalities at both ends. Its stereochemistry is defined by the (1R,2S) configuration, which plays a crucial role in its reactivity and selectivity in chemical reactions.

The synthesis of (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine has been extensively studied over the years. Recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess (ee). One notable method involves the use of organocatalysts or transition metal catalysts to control the stereochemistry during the formation of the amine bonds. These methods not only improve the yield but also enhance the purity of the final product, making it suitable for high-end applications such as pharmaceutical intermediates and advanced materials.

In terms of applications, (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine has found remarkable utility in asymmetric catalysis. Its chiral nature allows it to act as a ligand in transition metal complexes, facilitating enantioselective reactions such as aldol additions and hydrogenation processes. Recent studies have demonstrated its effectiveness in catalyzing the synthesis of complex organic molecules with high enantioselectivity. For instance, researchers have employed this diamine as a ligand in palladium-catalyzed cross-coupling reactions to construct biologically active compounds with excellent stereocontrol.

Beyond catalysis, this compound has also been explored in the field of materials science. Its ability to form coordination polymers and metal-organic frameworks (MOFs) has led to its use in designing porous materials with applications in gas storage and separation. Recent research highlights its role in creating MOFs with exceptional surface areas and selectivities for gases like CO₂ and CH₄. The chiral nature of (1R,2S)-1,2-Di-p-tolylethane-1,2-diamine contributes to the hierarchical porosity and functionality of these materials.

In addition to these applications, (1R,2S)-Di-p-tolylethane diamine has shown promise in drug discovery efforts. Its structural features make it an ideal candidate for designing bioactive molecules with specific pharmacokinetic properties. For example, studies have shown that derivatives of this compound can modulate enzyme activity or bind to specific receptors with high affinity. This makes it a valuable tool in medicinal chemistry for developing potential therapeutic agents.

Recent advancements in computational chemistry have further enhanced our understanding of the properties and reactivity of (1R,S)-Di-p-tolylethanediamine. Quantum mechanical calculations have provided insights into its electronic structure and bonding interactions at the molecular level. These studies have not only improved our ability to predict its behavior in different chemical environments but also guided the design of new derivatives with tailored properties.

In conclusion, (1R,S)-Di-p-tolylethanediamine, CAS No: 50764-59-5 is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure and stereochemistry make it an invaluable tool in asymmetric synthesis,catalysis/materials science,and drug discovery efforts.The ongoing research into its properties continues to unlock new possibilities for its use,in further establishing its importance as a key compound in modern chemistry.

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